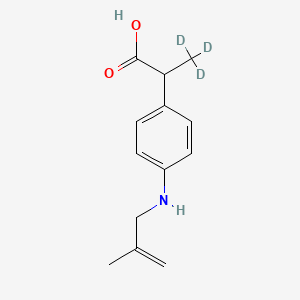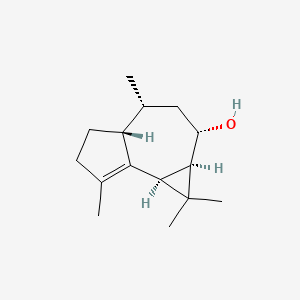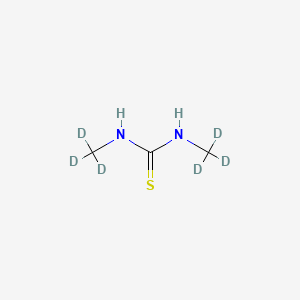
rac Alminoprofen-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac Alminoprofen-d3: is a deuterium-labeled analogue of Alminoprofen, a non-steroidal anti-inflammatory drug. The compound is characterized by the presence of three deuterium atoms, which replace three hydrogen atoms in the molecule. This labeling is particularly useful in various scientific research applications, including metabolic studies and environmental analysis.
Mechanism of Action
Target of Action
The primary targets of rac Alminoprofen-d3 are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain .
Mode of Action
This compound acts as an inhibitor of COX-1 and COX-2 . By inhibiting these enzymes, it prevents the synthesis of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The action of this compound primarily affects the arachidonic acid pathway. By inhibiting COX-1 and COX-2, it disrupts the conversion of arachidonic acid into prostaglandins . This results in a decrease in the levels of prostaglandins, which are involved in the mediation of inflammation, pain, and fever .
Pharmacokinetics
As a nonsteroidal anti-inflammatory drug (nsaid), it is generally expected to be well absorbed after oral administration, widely distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
The inhibition of COX-1 and COX-2 by this compound leads to a decrease in the production of prostaglandins . This results in reduced inflammation and pain, making it a potentially useful therapeutic option in the management of conditions such as rheumatoid arthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac Alminoprofen-d3 involves the incorporation of deuterium atoms into the Alminoprofen molecule. This can be achieved through several methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium gas or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the deuterium labeling and to minimize the presence of impurities .
Chemical Reactions Analysis
Types of Reactions
rac Alminoprofen-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Nitro compounds and halogenated derivatives.
Scientific Research Applications
rac Alminoprofen-d3 is widely used in various scientific research fields:
Chemistry: It serves as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biology: The compound is used in metabolic studies to trace the metabolic pathways of Alminoprofen in biological systems.
Medicine: It is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Alminoprofen.
Industry: this compound is used in the development of new pharmaceuticals and in quality control processes
Comparison with Similar Compounds
rac Alminoprofen-d3 can be compared with other deuterium-labeled non-steroidal anti-inflammatory drugs, such as:
Deuterated Ibuprofen: Similar to this compound, deuterated Ibuprofen is used in metabolic studies and pharmacokinetic research.
Deuterated Naproxen: This compound is also used in similar applications and offers insights into the metabolic pathways of Naproxen.
Uniqueness
The uniqueness of this compound lies in its specific deuterium labeling, which provides distinct advantages in tracing and studying the metabolic pathways of Alminoprofen. This labeling allows for more accurate and detailed analysis in various scientific research applications.
Properties
IUPAC Name |
3,3,3-trideuterio-2-[4-(2-methylprop-2-enylamino)phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-9(2)8-14-12-6-4-11(5-7-12)10(3)13(15)16/h4-7,10,14H,1,8H2,2-3H3,(H,15,16)/i3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHLBGOJWPEVME-HPRDVNIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)NCC(=C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)NCC(=C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3H-Benzofuro[3,2-c]pyrazole, 3a,8-bta--dihydro- (9CI)](/img/new.no-structure.jpg)






